3-Methanesulfonyl-2,2-dimethylpropan-1-amine hydrochloride
Description
3-Methanesulfonyl-2,2-dimethylpropan-1-amine hydrochloride is a synthetic organic compound characterized by a propane backbone with a methanesulfonyl group (-SO₂CH₃) at the third carbon, two methyl groups (-CH₃) at the second carbon, and a primary amine group (-NH₂) at the first carbon, which is protonated as a hydrochloride salt. Its molecular formula is C₇H₁₆ClNO₂S (corrected based on systematic naming), with a molecular weight of 138.17 g/mol (as reported, though this may require verification due to inconsistencies in the provided CAS notation "C₇H₁₀N₂O") . The compound is listed as a building block in chemical synthesis, with a purity of 95%, and is utilized in pharmaceutical or agrochemical research .
Properties
IUPAC Name |
2,2-dimethyl-3-methylsulfonylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2S.ClH/c1-6(2,4-7)5-10(3,8)9;/h4-5,7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDCACXMZZMQLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)CS(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methanesulfonyl-2,2-dimethylpropan-1-amine hydrochloride typically involves the reaction of 2,2-dimethylpropan-1-amine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable purification methods.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methanesulfonyl-2,2-dimethylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methanesulfonyl-2,2-dimethylpropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: The compound is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methanesulfonyl-2,2-dimethylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Substituent Effects
- Electron-Withdrawing vs. In contrast, the methoxyphenyl group in the analog from is electron-donating, which may reduce solubility but improve lipid membrane permeability .
- Fluorinated Analogs : The trifluoro derivative () exhibits higher electronegativity and metabolic stability due to the -CF₃ group, making it suitable for applications requiring resistance to enzymatic degradation .
Analytical Characterization
- NMR Spectroscopy : The target compound’s analog in shows characteristic ¹H-NMR peaks for methyl groups (δ 1.02 ppm) and sulfonyl protons, suggesting similar techniques could be applied to the target compound .
- HPLC Methods : Although focuses on amitriptyline hydrochloride, the RP-HPLC methodology described could be adapted for purity analysis of the target compound and its analogs .
Biological Activity
3-Methanesulfonyl-2,2-dimethylpropan-1-amine hydrochloride, with the molecular formula C₆H₁₅NO₂S·HCl, is a compound of significant interest in biological and pharmaceutical research. This article explores its biological activity, mechanism of action, and potential applications based on diverse scientific literature.
Overview of the Compound
Chemical Structure and Properties
- IUPAC Name: 2,2-dimethyl-3-methylsulfonylpropan-1-amine; hydrochloride
- CAS Number: 947664-70-2
- Molecular Weight: 179.72 g/mol
The compound is characterized by its stability and reactivity due to the presence of a sulfonyl group and a tertiary amine, which contribute to its biological interactions and potential therapeutic applications.
The biological activity of this compound primarily involves its interactions with various molecular targets:
- Enzyme Interaction : The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, modulating enzyme activity and influencing biochemical pathways. This interaction is crucial in understanding its role in enzymatic processes and potential therapeutic effects.
- Cellular Effects : Preliminary studies suggest that this compound may affect cellular processes such as apoptosis and cell cycle regulation. The modulation of these pathways could have implications for cancer treatment and other diseases characterized by dysregulated cell growth .
Anticancer Potential
Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance:
- Apoptotic Induction : Similar compounds have been shown to induce apoptosis in various cancer cell lines (e.g., A549 lung cancer cells), suggesting that 3-Methanesulfonyl derivatives may also possess pro-apoptotic activity .
Cytotoxicity Studies
Cytotoxicity assays (e.g., MTT assay) have been employed to evaluate the effects of related compounds on cancer cell viability. The IC₅₀ values indicate the concentration at which the compound reduces cell viability by 50%. Comparative studies reveal that certain derivatives exhibit lower IC₅₀ values than standard chemotherapeutics like doxorubicin, highlighting their potential as effective anticancer agents.
Research Applications
This compound serves multiple roles in research:
- Synthesis Intermediate : It is utilized as an intermediate in the synthesis of novel pharmaceuticals and biologically active molecules.
- Biological Studies : The compound is studied for its effects on enzyme mechanisms and protein interactions, providing insights into drug design and development.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Apoptosis Induction | Induces late apoptosis in A549 cells | |
| Cytotoxicity | IC₅₀ values lower than doxorubicin | |
| Enzyme Modulation | Interacts with specific enzymes |
Case Study Example
A study investigating the pro-apoptotic effects of related compounds found that certain derivatives significantly increased late apoptosis rates in A549 cells when treated at specific concentrations. The results indicated a promising avenue for further exploration of 3-Methanesulfonyl derivatives in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
